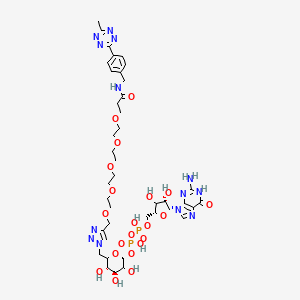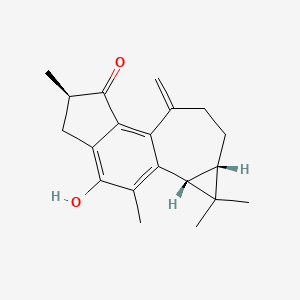
SARS-CoV-2 3CLpro-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 3CLpro-IN-10 is a potent inhibitor of the 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies aimed at combating COVID-19. The compound has shown significant promise in preclinical studies and is being investigated for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The reaction conditions are carefully controlled to maintain high purity and consistency of the final product.
化学反应分析
Types of Reactions: SARS-CoV-2 3CLpro-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities.
科学研究应用
SARS-CoV-2 3CLpro-IN-10 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in the development of new 3CLpro inhibitors.
Biology: It serves as a tool for studying the biological functions of 3CLpro and its role in viral replication.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19.
Industry: The compound is utilized in the pharmaceutical industry for the development of antiviral drugs and diagnostic assays.
作用机制
SARS-CoV-2 3CLpro-IN-10 is compared with other similar compounds, such as:
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3CLpro, approved in Japan for COVID-19 treatment.
WU-04: Another non-covalent inhibitor of 3CLpro, currently in clinical trials.
Uniqueness: this compound is unique due to its specific binding mode and high potency against 3CLpro. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, offering a different mechanism of inhibition and potentially reducing the risk of resistance development.
相似化合物的比较
- Nirmatrelvir
- Ensitrelvir
- WU-04
属性
分子式 |
C24H33FN3NaO8S |
|---|---|
分子量 |
565.6 g/mol |
IUPAC 名称 |
sodium;(2S)-2-[[(2S)-2-[[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-1-hydroxy-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H34FN3O8S.Na/c1-13(2)8-19(28-24(32)36-12-16-10-18(16)14-4-3-5-17(25)9-14)22(30)27-20(23(31)37(33,34)35)11-15-6-7-26-21(15)29;/h3-5,9,13,15-16,18-20,23,31H,6-8,10-12H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18-,19+,20+,23?;/m1./s1 |
InChI 键 |
KRUPBGHFYBBQAP-FIJOJOESSA-M |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC(=CC=C3)F.[Na+] |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC(=CC=C3)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


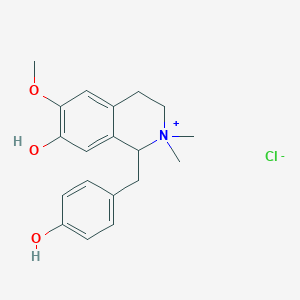
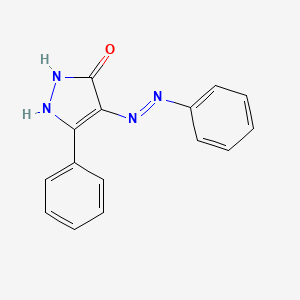


![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
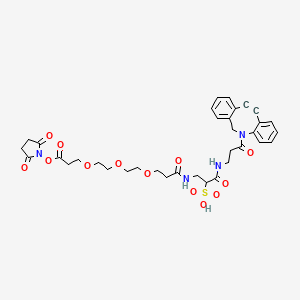


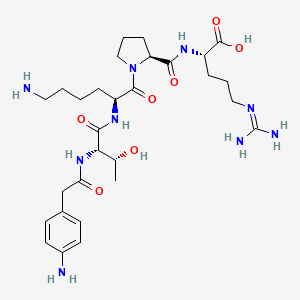
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
